molecular formula C12H10N4O2S B2970948 N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034621-76-4

N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No. B2970948
CAS RN: 2034621-76-4
M. Wt: 274.3
InChI Key: GHWQAWKWPMNDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a heterocyclic compound with a fused pyrazolo[1,5-a]pyrimidine ring system. Its chemical structure comprises a pyrazolo[1,5-a]pyrimidine core linked to a benzenesulfonamide moiety. This compound exhibits interesting properties and has garnered attention in both medicinal chemistry and materials science .


Synthesis Analysis

The synthetic methodology for preparing this compound involves a greener and more straightforward route compared to other fluorophores like BODIPYS. The reaction yields range from 40% to 53% . Further details on the specific synthetic steps and reagents used can be found in the relevant literature.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine ring fused with a benzene ring, where the sulfonamide group is attached to the benzene moiety. The presence of electron-donating groups (EDGs) at position 7 on the fused ring enhances both absorption and emission behaviors. Conversely, electron-withdrawing groups (EWGs) lead to lower absorption and emission intensities .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its reactivity likely stems from the pyrazolo[1,5-a]pyrimidine scaffold. Researchers have explored its potential as a chelating agent for ions due to the heteroatoms (B, N, O, or S) present in the structure .


Physical And Chemical Properties Analysis

  • Absorption and Emission Properties : The compound exhibits tunable photophysical properties, with absorption coefficients (ε) ranging from 3320 M^-1 cm^-1 to 20,593 M^-1 cm^-1 and fluorescence quantum yields (ϕF) from 0.01 to 0.97. EDGs at position 7 enhance these properties .
  • Solid-State Emission : Certain derivatives of this compound display good solid-state emission intensities (QY SS = 0.18 to 0.63), making them suitable for designing solid-state emitters .

Scientific Research Applications

Anticancer Activity

Compounds bearing the benzenesulfonamide moiety, including those with pyrazole and pyrimidine structures, have been synthesized and evaluated for their anticancer activity. For instance, a series of N-(guanidinyl)benzenesulfonamides showed promising activity against the human tumor breast cell line MCF7, with some compounds displaying activity comparable to the reference drug Doxorubicin (Ghorab, El-Gazzar, & Alsaid, 2014). Additionally, novel pyrazolopyrimidines bearing the benzenesulfonamide moiety demonstrated potent cytotoxic activity against MCF-7 and HepG2 cell lines, indicating potential for further investigation as anticancer agents (Hassan et al., 2017).

Herbicidal Activity

N-(2-pyrazolin-1-ylformyl) benzenesulfonamides have been identified as a new group of compounds with interesting herbicidal activity, particularly as post-emergence activity on dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids, highlighting their potential in agricultural applications (Eussen, Thus, Wellinga, & Stork, 1990).

Antimicrobial Effects

Research on pyrazolo[3,4-b]pyridines bearing the benzenesulfonamide moiety revealed their significant in vitro antibacterial and antifungal activities. This exploration underlines the antimicrobial potential of these compounds, suggesting their utility in addressing various bacterial and fungal infections (Chandak et al., 2013).

Enzyme Inhibition

The synthesis of novel compounds incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties with benzenesulfonamide has been shown to inhibit carbonic anhydrase isoforms I, II, IX, and XII effectively. These inhibitors, particularly effective against tumor-associated isoforms IX and XII, offer a promising avenue for the development of targeted cancer therapies (Ghorab, Alsaid, Ceruso, Nissan, & Supuran, 2014).

properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-19(18,11-4-2-1-3-5-11)15-10-8-13-12-6-7-14-16(12)9-10/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWQAWKWPMNDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.